Dibutyl suberate

Description

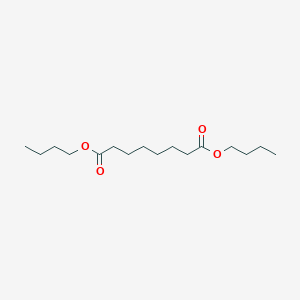

Structure

3D Structure

Properties

IUPAC Name |

dibutyl octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-5-13-19-15(17)11-9-7-8-10-12-16(18)20-14-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXQUCHUHCBNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167039 | |

| Record name | Dibutyl suberate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-77-0 | |

| Record name | Dibutyl suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16090-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl suberate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl suberate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl suberate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Dibutyl Suberate (B1241622) Synthesis

Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water. In the context of dibutyl suberate, this involves the reaction of suberic acid, a dicarboxylic acid, with two equivalents of n-butanol. To drive the reaction towards the product side and achieve high yields, a catalyst is typically employed, and water is removed as it is formed.

The Fischer-Speier esterification, first described in 1895, remains a fundamental and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org This method is directly applicable to the synthesis of diesters from dicarboxylic acids like suberic acid. nih.govresearchgate.net The general reaction involves protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates a nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com Because the reaction is an equilibrium, its efficiency is enhanced by using an excess of one reactant (typically the less expensive alcohol) or by removing the water byproduct through methods like azeotropic distillation with a Dean-Stark apparatus. wikipedia.orgbyjus.comathabascau.ca

Fischer Esterification Approaches to Diesters of Dicarboxylic Acids

Catalytic Systems in Dibutyl Suberate Synthesis

Brønsted Acid Catalysis

Strong Brønsted acids are the conventional catalysts for Fischer esterification. researchgate.net Commonly used acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgnih.govresearchgate.net These catalysts operate by protonating the carbonyl group of suberic acid, thereby activating it for nucleophilic attack by n-butanol. byjus.commdpi.com While effective, these homogeneous catalysts present challenges, such as the need for neutralization of the post-reaction mixture and difficulties in separating the catalyst from the product, which can lead to corrosive waste and increased energy consumption. nih.govresearchgate.net Other Brønsted acids, such as methanesulfonic acid, have also been utilized in similar esterification reactions. nih.gov

Ionic Liquid Catalysis for Enhanced Reaction Efficacy

To address the environmental and separation issues associated with traditional Brønsted acids, Brønsted acidic ionic liquids (ILs) have emerged as effective and "greener" alternatives. researchgate.netresearchgate.net These ILs can function as both the catalyst and, in some cases, the solvent. researchgate.net For instance, inexpensive ILs based on sulfuric acid and amines like triethylamine (B128534) or trimethylamine (B31210) have been successfully used in the synthesis of various esters. researchgate.net

In a study on the synthesis of the closely related dibutyl sebacate (B1225510), a triethylamine-sulfuric(VI) acid-based ionic liquid was used as a heterogeneous catalyst. nih.govresearchgate.net This system demonstrated high efficacy, achieving a near-quantitative yield. nih.govresearchgate.netnih.gov A key advantage of this IL catalyst is its ability to absorb the water produced during the reaction, which shifts the equilibrium towards the ester product. nih.govresearchgate.net Furthermore, the IL forms a separate phase from the ester product, allowing for straightforward separation and recycling of the catalyst. nih.govresearchgate.net This approach avoids the costly neutralization steps required with conventional acid catalysts. researchgate.net

Rare Earth Solid Acid Catalysts for Esterification

Rare earth solid acid catalysts represent another class of heterogeneous catalysts explored for esterification and transesterification reactions. scientific.netresearchgate.netiieng.org These catalysts, such as rare earth triflates or oxides supported on materials like zirconia and titania, offer advantages including stability, reusability, and tolerance to water. scientific.netacs.org For example, a rare-earth solid superacid, SO₄²⁻/TiO₂/La³⁺, has been prepared and studied for the synthesis of diethyl sebacate, demonstrating the applicability of such catalysts to diester production. researchgate.net Similarly, lanthanum(III) oxide (La₂O₃), cerium(IV) oxide (CeO₂), and neodymium(III) oxide (Nd₂O₃) have shown high catalytic activity in the transesterification of palm oil. iieng.org The incorporation of rare earth metals can stabilize the active phase of the catalyst support (e.g., tetragonal zirconia) and increase the number of active acid sites, enhancing catalytic performance. scientific.net While specific studies on dibutyl suberate are limited, the successful use of these catalysts in analogous esterification reactions suggests their potential as efficient, recyclable catalysts for its synthesis. researchgate.netacs.org

To maximize the yield of dibutyl suberate, several reaction parameters must be optimized. These include temperature, catalyst loading, and the molar ratio of reactants. Research on the analogous synthesis of dibutyl sebacate using an ionic liquid catalyst provides a clear model for this optimization process. nih.govresearchgate.net

Effect of Temperature: The reaction rate is significantly influenced by temperature. In the synthesis of dibutyl sebacate, increasing the temperature from 50°C to 110°C dramatically increased the reaction rate, with a yield of approximately 100% being achieved in 120 minutes at 110°C. nih.govresearchgate.net

Effect of Catalyst Amount: The concentration of the catalyst also plays a critical role. An optimal catalyst loading ensures a high reaction rate without unnecessary cost or side reactions. For the dibutyl sebacate synthesis, a catalyst amount of 15 mol% was found to be highly effective. nih.govresearchgate.net

Effect of Molar Ratio of Reagents: According to Le Châtelier's principle, using an excess of one reactant can drive the equilibrium towards the products. athabascau.ca In the esterification of dicarboxylic acids, the alcohol is typically used in excess as it is often the less expensive reagent. nih.govresearchgate.net Studies have shown that varying the molar excess of n-butanol to the dicarboxylic acid significantly impacts the final yield. For dibutyl sebacate, a 4:1 molar ratio of n-butanol to sebacic acid under optimized conditions led to a yield of nearly 100%. nih.govresearchgate.net

The following tables summarize the findings from the optimization of dibutyl sebacate synthesis, which serves as a valuable reference for the synthesis of dibutyl suberate.

Table 1: Effect of Temperature on Dibutyl Sebacate Yield Conditions: n-Butanol:Sebacic Acid = 6:1 (mol/mol), Catalyst = 15 mol% IL

| Temperature (°C) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 50 | 120 | <20 |

| 70 | 120 | ~40 |

| 90 | 60 | >90 |

| 110 | 60 | ~98 |

| 110 | 120 | ~100 |

Table 2: Effect of Catalyst Amount and Reagent Molar Ratio on Dibutyl Sebacate Yield Conditions: Temperature = 110°C

| Catalyst Amount (mol%) | n-Butanol:Sebacic Acid (mol/mol) | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 15 | 6:1 | 120 | ~100 |

| 30 | 6:1 | 120 | ~100 |

| 30 | 2:1 | 120 | ~75 |

| 30 | 4:1 | 120 | ~95 |

Optimization of Reaction Parameters

Alternative Chemical Synthesis Routes (e.g., via acid chlorides)

An alternative to direct esterification involves the use of more reactive carboxylic acid derivatives, such as acid chlorides. Suberoyl chloride, the diacyl chloride of suberic acid, can be used to form ester bonds. This method is particularly useful when direct esterification is difficult or requires harsh conditions. The reaction of an acid chloride with an alcohol is typically rapid and irreversible, often carried out in the presence of a base like pyridine (B92270) to act as an HCl acceptor and catalyst. researchgate.net For example, suberoyl chloride has been used in polycondensation reactions with diols to synthesize multicyclic polythioesters. researchgate.net It has also been employed in reactions with more complex molecules, although sometimes with challenges; for instance, its reaction with eseroline (B613827) led to N-acylation rather than the intended O-acylation, highlighting the reactivity and potential for side reactions with multifunctional substrates. dtic.mil Similarly, butyryl chloride has been used in the synthesis of 1-butyryloxy-1-carboxymethylphosphonates. mdpi.com

Biocatalytic Synthesis of Diesters Analogous to Dibutyl Suberate

In the pursuit of greener and more sustainable chemical processes, biocatalysis, particularly using lipases, has emerged as a powerful alternative for synthesizing esters and polyesters. These enzymatic methods operate under mild reaction conditions, avoiding the need for harsh catalysts and high temperatures. nih.gov

Enzymatic Polycondensation of Dicarboxylic Acid Esters

Enzymatic polycondensation is a key biocatalytic route for producing polyesters from dicarboxylic acids (or their esters) and diols. Suberic acid is a suitable monomer for this process. sci-hub.boxmdpi.com For example, poly(octamethylene suberate) (POS) has been successfully synthesized via a two-step enzymatic polymerization using an immobilized lipase (B570770) from Pseudozyma antarctica (lipase B, or CALB). mdpi.comresearcher.life The first step involves the direct polycondensation of suberic acid and 1,8-octanediol (B150283) at 45°C to form prepolymers. mdpi.comresearcher.life In a second step, these prepolymers are incubated at a higher temperature (60 or 80°C) to significantly increase the final molecular weight of the polymer. mdpi.comresearcher.life

Lipase-catalyzed polycondensation of glycerol (B35011) with various dicarboxylic acids, including suberic acid, has also been investigated. acs.org These reactions, catalyzed by CALB, yield branched polyesters structurally similar to glycerides. acs.org The reaction temperature can influence the degree of branching in the resulting polymer. nih.gov

Lipase-Catalyzed Esterification for Bio-based Monomers

Lipases are highly effective catalysts for the esterification of bio-based monomers to produce a wide range of specialty polymers and esters. mdpi.comwur.nl These enzymes naturally catalyze the hydrolysis of triglycerides but can be used to drive ester synthesis in non-aqueous or low-water environments. wur.nl Suberic acid is among the dicarboxylic acids derived from renewable resources that can be used as a building block in these enzymatic syntheses. mdpi.comwur.nl

The synthesis of various polyesters and polyesteramides has been achieved using lipase catalysis with monomers such as succinic acid, adipic acid, and sebacic acid. mdpi.comwur.nl For instance, CALB has been used to catalyze the polycondensation of adipic acid and octanediol, achieving a high molecular weight product at 70°C. nih.gov Studies have shown that long-chain diacids like sebacic acid react faster in these enzymatic systems compared to shorter-chain ones. nih.gov The versatility of lipases allows for the synthesis of complex polymers from bio-based monomers, representing a key step toward more sustainable plastic production. nih.govfrontiersin.org

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Mechanisms of Diesters

Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. chemguide.co.uk This process can be catalyzed by either acids or bases. chemguide.co.ukwikipedia.org For diesters like dibutyl suberate (B1241622), hydrolysis can occur stepwise, first converting to a monoester and finally to the dicarboxylic acid. The hydrolysis of analogous diesters, such as dibutyl adipate, results in the formation of butanol and the corresponding dicarboxylic acid (adipic acid), indicating that dibutyl suberate will similarly yield butanol and suberic acid. google.comgccpo.org

The acid-catalyzed hydrolysis of an ester is a reversible equilibrium reaction. chemguide.co.ukchemistrysteps.com The process is typically slow with pure water but is accelerated by the presence of a dilute strong acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk

The mechanism involves several steps:

Protonation: The catalytic hydronium ion (H₃O⁺) from the acid protonates the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uklibretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the alkoxy (-OR) groups, converting it into a good leaving group (an alcohol). chemguide.co.uk

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (butanol).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the hydronium ion catalyst and form the final carboxylic acid product (suberic acid). libretexts.org

Because the reaction is reversible, it will reach an equilibrium state containing the ester, water, acid, and alcohol. libretexts.org To drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgalgoreducation.com The reaction requires a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.org

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. wikipedia.org

Elimination: The intermediate collapses, and the alkoxy group (butoxide) is eliminated as a leaving group. This step forms the carboxylic acid (suberic acid).

| Parameter | Value | Conditions |

|---|---|---|

| Base-Catalyzed Second-Order Rate Constant | 0.05 L/mole-sec | Estimated |

| Half-life at pH 8 | 166 days | Estimated |

| Half-life at pH 7 | 4.5 years | Estimated |

Note: The data in the table is for dibutyl sebacate, a structural analog of dibutyl suberate, and is used to provide an estimation of reactivity. atamanchemicals.comatamanchemicals.com

Oxidative Pathways and Radical Reactions

Oxidative degradation can be a significant transformation pathway for organic compounds. For esters, this often involves reactions with radical species. The saturated aliphatic structure of dibutyl suberate, which lacks carbon-carbon double bonds, contributes to a higher oxidative stability compared to unsaturated esters. ukm.my

In the atmosphere, vapor-phase organic compounds are primarily degraded by reaction with photochemically-produced hydroxyl radicals (•OH). atamanchemicals.com These highly reactive radicals can abstract a hydrogen atom from the alkyl chains of the ester, initiating a cascade of oxidative reactions. Studies on other diesters, such as dibutyl phthalate (B1215562), have shown that hydroxyl radicals are a key species in their photodegradation. nih.gov

For long-chain aliphatic diesters like dibutyl suberate, this reaction is expected to be a major environmental degradation pathway. While specific data for dibutyl suberate is unavailable, estimations for the analogous compound dibutyl sebacate suggest a relatively short atmospheric half-life.

| Parameter | Value | Conditions |

|---|---|---|

| Vapor-Phase Reaction Rate Constant with •OH Radicals | 1.8 x 10⁻¹¹ cm³/molecule-sec | 25 °C (Estimated) |

| Atmospheric Half-life | ~21 hours | Assuming •OH concentration of 5 x 10⁵ radicals/cm³ |

Note: The data in the table is for dibutyl sebacate, a structural analog of dibutyl suberate, and is used to provide an estimation of reactivity. atamanchemicals.comatamanchemicals.com

The reaction mechanism is initiated by the abstraction of a hydrogen atom from a carbon atom in either the butyl or the suberate moiety of the molecule by a hydroxyl radical, forming a carbon-centered radical and a water molecule. This alkyl radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•), which can undergo further reactions, leading to the formation of hydroperoxides and eventually smaller, more oxidized degradation products.

Interactions Within Polymeric Systems and Materials Science

Dibutyl Suberate (B1241622) as a Modifying Agent in Polymer Matrices

Dibutyl suberate is utilized as a plasticizer for a range of polymers, including poly(vinyl chloride) (PVC), cellulose (B213188) esters like cellulose acetate (B1210297) butyrate, and various synthetic rubbers such as nitrile and neoprene. atamanchemicals.comwikipedia.org Its primary function is to increase flexibility and workability by inserting itself between polymer chains, thereby reducing the attractive forces between them. researchgate.netroyalsocietypublishing.org This action leads to a softer and more pliable material. researchgate.netroyalsocietypublishing.org

Intermolecular Interactions with Polymer Chains (e.g., PVC, cellulose esters, rubbers)

The effectiveness of dibutyl suberate as a plasticizer is rooted in its ability to establish intermolecular interactions with the polymer chains. These interactions disrupt the polymer-polymer bonds, allowing for greater chain mobility. sci-hub.se

The ester groups present in dibutyl suberate are crucial for its function, acting as cohesive moieties through van der Waals forces and hydrogen bonding. researchgate.netroyalsocietypublishing.orgnih.gov In systems like plasticized PVC, these forces dominate the interactions between the plasticizer and the polymer backbone. researchgate.netroyalsocietypublishing.orgnih.gov The plasticizer molecules diffuse between the polymer chains, increasing the intermolecular space and reducing the impact of these secondary forces between the polymer chains themselves. sci-hub.se This leads to increased flexibility. sci-hub.se For polymers containing hydroxyl groups, such as certain cellulose esters, hydrogen bonding between the ester groups of dibutyl suberate and the polymer's hydroxyl groups can occur. researchgate.netmdpi.com

Influence on Polymer Mechanical Performance

The introduction of dibutyl suberate into a polymer matrix directly impacts its mechanical properties, generally leading to a decrease in tensile strength and stiffness, while enhancing flexibility. researchgate.netroyalsocietypublishing.org

The presence of dibutyl suberate as a plasticizer significantly alters the stress-strain behavior of polymers. For example, in PVC plasticized with a similar compound, di-n-butyl sebacate (B1225510) (DBS), a high extension of 350% and a breaking stress of 15.7 MPa were observed. researchgate.netnih.gov This indicates a substantial increase in the material's ductility and ability to deform under tensile stress before fracturing. The plasticizer molecules effectively lubricate the polymer chains, allowing them to slide past one another more easily, which results in a lower modulus and higher elongation at break. ksu.edu.sa

Table 1: Mechanical Properties of Plasticized PVC with Di-n-butyl Sebacate (DBS)

| Property | Value |

|---|---|

| Extension at Break | 350% |

| Breaking Stress | 15.7 MPa |

Data derived from studies on PVC plasticized with di-n-butyl sebacate, a compound structurally similar to dibutyl suberate. researchgate.netnih.gov

A primary effect of adding a plasticizer like dibutyl suberate is the reduction of the material's hardness. google.com For instance, PVC plasticized with di-n-butyl sebacate exhibited a Shore A hardness of 80.2. researchgate.netnih.gov This value represents a significant softening of the otherwise rigid PVC. The reduction in hardness is a direct consequence of the increased free volume and chain mobility afforded by the plasticizer, which allows the material to be more easily indented. sci-hub.se In some cases, particularly with polyester (B1180765) composites, the addition of certain fillers can lead to an increase in hardness. science.gov

Diffusion Kinetics within Polymer Matrices

The movement of dibutyl suberate molecules within a polymer matrix is a critical factor determining its effectiveness as a plasticizer and its long-term performance in a finished product. This movement is characterized by diffusion kinetics, which are influenced by temperature, the polymer's physical state, and the molecular properties of the plasticizer itself. vdoc.pub

The diffusion coefficient (D) is a key parameter that quantifies the rate at which a substance, in this case, dibutyl suberate, moves through a polymer. The diffusion of plasticizers like dibutyl suberate is a complex process influenced by the polymer's transition from a glassy to a rubbery state. vdoc.pub In the rubbery state, the polymer chains have greater mobility, facilitating the diffusion of the plasticizer molecules. vdoc.pub

The diffusion process is an activated phenomenon that can be described by the Arrhenius equation, where the diffusion coefficient is dependent on the activation energy of diffusion (Ea) and a pre-exponential factor (D0). fraunhofer.de It has been observed that higher molecular weight and more branched isomeric structures of diffusing molecules tend to have lower diffusion rates and, consequently, smaller diffusion coefficients. researchgate.net

The migration of plasticizers from a polymer matrix is a significant concern, particularly in applications such as food packaging, medical devices, and toys, as it can lead to contamination and alter the material's properties. nih.govresearchgate.net Dibutyl suberate, being non-covalently bound to the polymer chains, can leach out over time. nih.govresearchgate.net

Migration studies on PVC plasticized with dibutyl sebacate (DBS), a close chemical relative of dibutyl suberate, have shown minimal plasticizer migration. nih.govresearchgate.net For example, one study found a migration rate of 12.78% after 28 days for DBS in PVC. nih.govresearchgate.net In another study comparing a lipophilic plasticizer (dibutyl sebacate) and a hydrophilic one (triethyl citrate) in polymer blends of ethyl cellulose and Eudragit L, it was found that the lipophilic plasticizer had a higher affinity for ethyl cellulose. nih.gov This affinity can influence its distribution and potential migration within the polymeric system. nih.gov

The rate of migration is influenced by factors such as the plasticizer's molecular weight, its compatibility with the polymer, and external conditions like temperature and contact with solvents. vdoc.pubsci-hub.se

Compatibility Studies in Polymer Blends (e.g., Hansen Solubility Parameters)

The compatibility between a plasticizer and a polymer is essential for forming a stable and homogeneous material. sci-hub.se A good plasticizer should be highly soluble in the polymer. sci-hub.se Hansen Solubility Parameters (HSP) are a widely used tool to predict the miscibility of substances, including plasticizers and polymers. mdpi.comhansen-solubility.com

HSP is based on the principle that "like dissolves like" and considers three types of intermolecular forces: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh). mdpi.com For two substances to be compatible, their Hansen Solubility Parameters should be close to each other. mdpi.comhansen-solubility.com

For example, the HSP values for PVC are δd = 16.8 MPa⁰.⁵, δp = 8.9 MPa⁰.⁵, and δh = 6.1 MPa⁰.⁵. nih.gov In comparison, the values for dibutyl sebacate (DBS) are δd = 16.7 MPa⁰.⁵, δp = 4.5 MPa⁰.⁵, and δh = 4.5 MPa⁰.⁵. nih.gov The similarity in the dispersion components suggests good compatibility, which is a key factor in the effective plasticization of PVC by sebacate esters. nih.gov While specific HSP values for dibutyl suberate were not found in the search results, its structural similarity to dibutyl sebacate suggests it would also exhibit good compatibility with PVC.

Role in Film Formation and Coating Technology

Dibutyl suberate is utilized in the manufacturing of various films and coatings, where it contributes to flexibility, durability, and improved film-forming properties. polynt.comgoogle.com Its role as a plasticizer allows it to reduce the brittleness of polymers, making them more suitable for applications requiring pliable materials. imcdus.com

In the context of photosensitive dry films, dibutyl suberate is used as a plasticizer to enhance the adhesive force, flexibility, and resolution of the photosensitive layer after film formation. google.com It is also employed in pharmaceutical coatings to provide flexibility and workability to polymer-based formulations, which can be crucial for controlling the release of active ingredients. nih.govimcdus.com For instance, in coatings made from blends of ethyl cellulose and Eudragit L, the type of plasticizer, such as dibutyl sebacate, significantly influences drug release mechanisms by affecting the film's mechanical resistance and water uptake. nih.gov Furthermore, dibutyl suberate is listed as a film-forming agent in cosmetic ingredients, where it enhances the flexibility and durability of products like nail polishes and hair sprays. specialchem.com

Application as Solvent Mediators in Potentiometric Sensor Development

Potentiometric sensors are electrochemical devices used for detecting specific ions or molecules. taylorandfrancis.comvnu.edu.ua The performance of these sensors, particularly ion-selective electrodes (ISEs), is highly dependent on the composition of their membrane, which typically consists of a polymer matrix (like PVC), an ionophore, and a solvent mediator (plasticizer). taylorandfrancis.comvnu.edu.ua

Dibutyl suberate, along with other esters like dibutyl phthalate (B1215562) and dioctyl sebacate, is used as a solvent mediator in the fabrication of these sensor membranes. taylorandfrancis.comvnu.edu.ua The solvent mediator's primary role is to dissolve the ionophore and other membrane components, facilitate the mobility of ions within the membrane, and influence the sensor's selectivity and sensitivity. vnu.edu.uaresearchgate.net

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis, which initiate the breakdown of the compound's structure without microbial intervention.

In the atmosphere, an indirect photolytic process is the dominant degradation pathway. Vapor-phase dibutyl suberate (B1241622) is expected to react with photochemically-produced hydroxyl radicals (·OH). For the analogue dibutyl sebacate (B1225510), this reaction is estimated to have a half-life of approximately 21 hours, indicating that this would be a significant removal mechanism from the atmosphere. atamanchemicals.comatamanchemicals.comnih.gov Research on another analogue, dibutyl phthalate (B1215562) (DBP), has shown that photolysis rates can be significantly accelerated in aqueous environments under certain conditions, such as in the presence of ferric ions or nitrates. nih.gov

| Compound | Degradation Pathway | Half-life/Rate | Conditions | Citation |

|---|---|---|---|---|

| Dibutyl Sebacate (Analogue) | Vapor-phase reaction with ·OH radicals | ~21 hours (estimated) | Atmospheric | atamanchemicals.comatamanchemicals.comnih.gov |

| Dibutyl Sebacate (Analogue) | Direct Photolysis | Kinetics unknown, but possible due to light absorption >290 nm | Aqueous | atamanchemicals.comatamanchemicals.com |

| Dibutyl Phthalate (Analogue) | Photolysis under sunlight | t1/2 = 50–360 days | Aqueous, pH 5-9 | capes.gov.br |

Hydrolysis is a key abiotic process for esters in aqueous environments, involving the cleavage of the ester bond by reaction with water. This process is highly dependent on pH, with rates typically increasing under acidic or, more significantly, alkaline conditions. For dibutyl suberate, hydrolysis would break down the molecule into its constituent parts: n-butanol and suberic acid .

While direct hydrolysis rate data for dibutyl suberate is unavailable, information from its analogues is informative. Dibutyl adipate, for instance, hydrolyzes to butanol and adipic acid. google.comgccpo.org For dibutyl sebacate, the base-catalyzed hydrolysis half-life has been estimated to be 166 days at pH 8 and a much longer 4.5 years at a neutral pH of 7. atamanchemicals.comatamanchemicals.com This suggests that abiotic hydrolysis of dibutyl suberate is likely a slow process under typical environmental pH conditions but can become more significant in alkaline waters. Studies have also identified suberic acid as a breakdown product from the degradation of polyester (B1180765) materials in artificial seawater, likely resulting from hydrolysis. researchgate.net

| Compound | Half-life | Conditions | Products | Citation |

|---|---|---|---|---|

| Dibutyl Sebacate (Analogue) | ~4.5 years (estimated) | pH 7, 25°C | n-Butanol, Sebacic Acid | atamanchemicals.comatamanchemicals.com |

| Dibutyl Sebacate (Analogue) | ~166 days (estimated) | pH 8, 25°C | n-Butanol, Sebacic Acid | atamanchemicals.comatamanchemicals.com |

| Dibutyl Adipate (Analogue) | Not specified | High temperature, aqueous | n-Butanol, Adipic Acid | google.comgccpo.org |

Biotic Degradation Mechanisms

The primary route for the complete mineralization of dibutyl suberate in the environment is through the action of microorganisms. Bacteria and fungi utilize the compound as a carbon source, breaking it down through enzymatic processes.

Dibutyl suberate is generally considered to be biodegradable. ontosight.ai The initial step in bacterial degradation is the enzymatic hydrolysis of the ester bonds. Although specific bacterial strains that degrade dibutyl suberate have not been extensively documented, the degradation of its analogues is well-studied. Dibutyl sebacate has been shown to be readily degraded by pure bacterial cultures. atamanchemicals.comatamanchemicals.comnih.gov

Furthermore, numerous bacterial species have been identified that degrade other dibutyl esters, such as dibutyl phthalate (DBP). For example, Stenotrophomonas acidaminiphila has been isolated for its ability to degrade DBP. jmb.or.kr The existence of such bacteria indicates that the enzymatic capacity to hydrolyze the ester linkages in dibutyl compounds is widespread in the microbial world. Once hydrolysis occurs, the resulting suberic acid can be utilized by other bacteria. For instance, Halopseudomonas formosensis has been shown to grow on media containing suberic acid, suggesting it can metabolize this key intermediate. researchgate.net

Fungi play a crucial role in the degradation of complex organic molecules, including plasticizers. As with bacteria, the fungal metabolism of dibutyl suberate likely begins with the enzymatic cleavage of its ester bonds.

Studies on the analogue dibutyl sebacate have demonstrated its degradation by pure fungal cultures, with strains of the genus Fusarium being specifically implicated. atamanchemicals.comatamanchemicals.comnih.gov The broader metabolic capabilities of fungi have been shown in studies with DBP, which is degraded by various white-rot fungi such as Trametes hirsuta and Peniophora lycii. publichealthtoxicology.com Wood-rotting fungi like Phanerochaete chrysosporium are known for their powerful, non-specific enzymatic systems capable of degrading a vast array of persistent organic pollutants, suggesting they could also mineralize suberate esters. osti.gov

The key to the biotic degradation of dibutyl suberate and its analogues is the action of hydrolase enzymes, particularly esterases. These enzymes catalyze the cleavage of ester bonds, which is the rate-limiting step for the biodegradation of many polyesters and plasticizers. nih.gov The main classes of enzymes involved are carboxylesterases, lipases, and cutinases, which are widespread in bacteria and fungi. mdpi.com

These enzymes typically belong to the α/β-hydrolase superfamily and utilize a catalytic triad (B1167595) (often Ser-His-Asp) to perform nucleophilic attack on the ester's carbonyl carbon, leading to hydrolysis. nih.govresearchgate.net While no esterases have been characterized specifically for dibutyl suberate, enzymes that degrade analogous structures have been identified. For example, esterases from Bacillus subtilis and Geobacillus sp. have been shown to effectively hydrolyze DBP in both aqueous and soil systems. nih.gov Similarly, cutinases from fungi like Humicola insolens and lipases from Candida antarctica are known to degrade various polyesters by cleaving their ester linkages. mdpi.comsemanticscholar.org The enzymatic degradation of polyesters containing suberic acid units further confirms that microbial enzymes can target and break down suberate-based structures. mdpi.com

Analytical Chemistry and Characterization Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of dibutyl suberate (B1241622), enabling its separation from complex mixtures and accurate quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for these purposes.

Gas Chromatography (GC) for Purity and Concentration Determination

Gas chromatography is a powerful technique for assessing the purity of dibutyl suberate and determining its concentration in various samples. nih.gov Commercial grades of dibutyl suberate often specify a purity of ≥97.0% as determined by GC. sigmaaldrich.com In research and industrial settings, GC is used to monitor the synthesis of dibutyl suberate, confirming product purity and yield. For instance, the synthesis of dibutyl suberate as a PVC ecoplasticizer resulted in a product with 96.5% purity as determined by GC. nih.govresearchgate.net

GC analysis is typically performed using a capillary column, such as an HP-5, coupled with a flame ionization detector (FID). nih.gov The method involves injecting a sample into the chromatograph, where it is vaporized and carried by an inert gas through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls.

A typical GC oven temperature program for analyzing dibutyl suberate might start at 70°C for 3 minutes, then ramp up to 240°C, and hold for 7 minutes. nih.gov Using such a method, the retention time for dibutyl suberate has been reported to be 10.568 minutes. nih.gov

The development and validation of GC methods are crucial for the accurate analysis of diesters like dibutyl suberate. chemicalpapers.com Validation ensures that the analytical method is suitable for its intended purpose, considering parameters such as linearity, precision, accuracy, and robustness. scielo.brmedcraveonline.com For the analysis of plasticizers, including dibutyl sebacate (B1225510) (a similar diester), a GC method was developed and validated, demonstrating specificity, linearity (r²=0.998-1.000), and accuracy across a range of concentrations. medcraveonline.com

The validation process for GC methods in diester analysis often involves:

Selectivity: The ability of the method to separate and identify each ester species present in the sample according to its carbon number. scielo.br

Linearity and Range: Establishing a linear relationship between the analyte concentration and the detector response over a specified range. For some diester analyses, this range can be from 20 to 170 mg/mL. researchgate.net

Precision: Assessing the repeatability and intermediate precision of the method. scielo.br

Accuracy: Comparing the results obtained with the new method to a reference method or through recovery studies. scielo.br

Robustness: Evaluating the method's performance when small, deliberate variations are made to the analytical parameters. scielo.br

Determining the detection limit (LOD) and quantification limit (LOQ) is essential when analyzing dibutyl suberate in complex matrices, such as environmental samples or food products. scielo.brshimadzu.com The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. scielo.br

For the analysis of fatty acid alkyl esters, a validated GC method reported an LOD of 6.76 mg/mL and an LOQ of 20.4 mg/mL. scielo.br In another study focused on plasticizers in delayed-release tablets, the LOQ for dibutyl sebacate was determined to be 0.08 mg/mL. medcraveonline.com When analyzing dibutyltin (B87310) compounds in PVC products using GC/MS, a concentration of 0.1 µg/mL, which is one-tenth of the specified limit, was detectable. shimadzu.com These values can vary significantly depending on the specific GC method, detector, and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) for Related Compounds

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of dibutyl suberate and related compounds. mdpi.com HPLC is particularly useful for separating non-volatile or thermally labile compounds that are not suitable for GC analysis. In the context of dibutyl suberate, HPLC can be used to analyze for impurities or degradation products. sielc.com

A reverse-phase HPLC method can be employed for the separation of dibutyl suberate. sielc.com This typically involves a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution, which may contain an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Spectroscopic and Spectrometric Characterization in Research Settings

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of dibutyl suberate in research environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural confirmation of dibutyl suberate. nih.govhyphadiscovery.com Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular structure.

¹H NMR: The ¹H NMR spectrum of dibutyl suberate provides information on the different types of protons and their chemical environments. The signals are split into characteristic multiplets due to spin-spin coupling with neighboring protons, and the integration of these signals corresponds to the number of protons of each type.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of dibutyl suberate. researchgate.net For dibutyl suberate (dibutyl octanedioate), characteristic chemical shifts would be expected for the butyl ester groups and the octanedioate backbone. nih.gov

Below is a table summarizing typical ¹H and ¹³C NMR spectral data for a related diester, dibutyl sebacate, which provides a reference for the expected signals in dibutyl suberate.

Table 1: Representative NMR Data for a Dibutyl Diester (Dibutyl Sebacate)

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | ~4.07 | Triplet, -O-CH₂ -CH₂-CH₂-CH₃ |

| ¹H | ~2.29 | Triplet, -O-C(=O)-CH₂ - |

| ¹H | ~1.62 | Multiplet, -O-CH₂-CH₂ -CH₂-CH₃ and -O-C(=O)-CH₂-CH₂ - |

| ¹H | ~1.42 | Multiplet, -O-CH₂-CH₂-CH₂ -CH₃ |

| ¹H | ~0.94 | Triplet, -O-CH₂-CH₂-CH₂-CH₃ |

| ¹³C | ~173.8 | C =O |

| ¹³C | ~64.1 | -O-CH₂ - |

| ¹³C | ~34.4 | -O-C(=O)-CH₂ - |

| ¹³C | ~30.8 | -O-CH₂-CH₂ - |

| ¹³C | ~29.1 | -O-C(=O)-CH₂-CH₂ - |

| ¹³C | ~25.0 | -O-C(=O)-CH₂-CH₂-CH₂ - |

| ¹³C | ~19.2 | -O-CH₂-CH₂-CH₂ - |

| ¹³C | ~13.7 | -CH₃ |

*Data is for dibutyl sebacate and is illustrative for dibutyl suberate. Source: nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Dibutyl suberate |

| Dibutyl sebacate |

| n-Butanol |

| n-Decane |

| Triethylamine (B128534) |

| Sulfuric acid |

| Dibutyltin |

| Dibutyltin dichloride |

| Sodium tetraethylborate |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Dibutyl phthalate (B1215562) |

| Tributyl phosphate |

| Tributyl acetyl citrate |

| Methyl heptadecanoate |

| Hexadecyl acetate (B1210297) |

| Carbon dioxide |

| Helium |

| Hydrogen |

| Air |

| Water |

| n-Hexane |

| Magnesium sulfate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of dibutyl suberate through analysis of its fragmentation patterns. The molecular formula for dibutyl suberate, also known as dibutyl octanedioate, is C₁₆H₃₀O₄. This composition gives it a calculated molecular weight of approximately 286.41 g/mol . nih.govlibretexts.orglibretexts.orgscribd.com

In electron ionization (EI) mass spectrometry, dibutyl suberate undergoes fragmentation, producing a characteristic pattern of ions. While the molecular ion peak (M⁺) at m/z 286 may be observed, it is often of low intensity. The fragmentation of the molecule provides more structurally significant data.

One primary fragmentation pathway involves the loss of a butoxy group (-OC₄H₉), which has a mass of 73 Da. This cleavage results in a prominent ion peak at m/z 213 ([M - 73]⁺). nih.gov Another common fragmentation is the cleavage of a butyl group (-C₄H₉, 57 Da), which can also occur.

Further fragmentation leads to a series of characteristic ions. The mass spectrum of dibutyl suberate typically shows a base peak at m/z 199. nih.gov Other significant fragments are observed at m/z values of 143, 125, and 101. nih.gov The ion at m/z 143 can be attributed to the protonated anhydride (B1165640) of suberic acid, formed after the loss of one butoxy group and a butene molecule. The fragment at m/z 125 may result from the subsequent loss of water from the m/z 143 ion. The ion at m/z 101 represents a smaller fragment resulting from further breakdown of the carbon chain. Another library source indicates a top peak at m/z 157, with other major peaks at m/z 213 and 115. nih.gov

The analysis of these fragment ions allows for the confident identification of dibutyl suberate in a sample. The following table summarizes the major ions observed in the electron ionization mass spectrum of dibutyl suberate.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Relative Intensity |

| 213 | [M - OC₄H₉]⁺ | Significant |

| 199 | [M - C₄H₉ - C₂H₄O]⁺ (Rearrangement) | High (Often Base Peak) |

| 157 | [C₈H₁₃O₃]⁺ | High |

| 143 | [C₈H₁₁O₂]⁺ | High |

| 125 | [C₈H₉O]⁺ | Significant |

| 115 | [C₇H₇O]⁺ | Significant |

| 101 | [C₅H₅O₂]⁺ | Significant |

Data sourced from PubChem CID 85278. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For dibutyl suberate, the IR spectrum provides clear evidence of its ester and aliphatic nature. uab.edu The key vibrational modes correspond to the carbonyl group (C=O), the carbon-oxygen single bonds (C-O) of the ester functional group, and the carbon-hydrogen bonds (C-H) of the butyl and octanedioate chains. gatech.edu

The most characteristic absorption in the IR spectrum of dibutyl suberate is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration. As a saturated aliphatic ester, this peak typically appears in the region of 1750-1735 cm⁻¹. The exact position of this peak is sensitive to the molecular environment.

Another key feature is the presence of strong absorption bands corresponding to the C-O stretching vibrations of the ester group. There are typically two C-O stretching bands for esters. uobabylon.edu.iq The asymmetric C-O-C stretch appears as a strong band between 1300-1150 cm⁻¹, while the symmetric stretch is found at a slightly lower wavenumber.

The aliphatic nature of dibutyl suberate is confirmed by the C-H stretching and bending vibrations. The stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups are observed as strong peaks in the region just below 3000 cm⁻¹, typically between 2960 cm⁻¹ and 2850 cm⁻¹. The corresponding C-H bending vibrations appear in the fingerprint region, at approximately 1465 cm⁻¹ (for -CH₂- scissoring) and 1380 cm⁻¹ (for -CH₃ symmetric bending).

The table below summarizes the principal infrared absorption bands and their corresponding functional group assignments for dibutyl suberate.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~2960-2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Strong |

| ~1740 | C=O Stretch | Ester | Strong, Sharp |

| ~1465 | C-H Bend (Scissoring) | Methylene (CH₂) | Medium |

| ~1380 | C-H Bend (Symmetric) | Methyl (CH₃) | Medium |

| ~1300-1150 | C-O Stretch (Asymmetric) | Ester | Strong |

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR studies are fundamental in predicting the biological activity and toxicity of chemicals based on their molecular structure. Dibutyl suberate (B1241622) has been included in broader studies of aliphatic compounds to develop models that can forecast toxicity, thereby reducing the need for extensive experimental testing.

Predictive QSTR models have been successfully developed for a large set of aliphatic compounds, including Dibutyl suberate, to determine their toxicity against the ciliate protozoan Tetrahymena pyriformis. researchgate.netresearchgate.netamac.md These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

Key molecular descriptors used in these models include:

Log P : The 1-octanol/water partition coefficient, which quantifies a compound's hydrophobicity. oup.com

Number of Atoms : Simple, yet effective, descriptors like the total number of atoms or the number of carbon atoms (NC) in the molecule have been shown to provide reasonable single-parameter models for toxicity. researchgate.netresearchgate.net

Quantum Chemical Descriptors : Parameters derived from quantum chemical calculations, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the global electrophilicity index (ω), significantly improve the predictive power of the models. oup.comresearchgate.net

Researchers have performed multiple linear regression (MLR) analyses to establish mathematical relationships between these descriptors and the observed toxicity, typically expressed as pIGC50 (the negative logarithm of the 50% inhibitory growth concentration). researchgate.netoup.com For instance, two-parameter models combining log P with either ELUMO or ω have shown high correlation and predictive capability for a large set of aliphatic acceptor compounds. oup.com

A comparative study demonstrated that using the electrophilicity index (ω) in conjunction with log P provides a marginally better statistical fit for predicting the toxicity of most classes of aliphatic compounds compared to using ELUMO with log P. oup.com

Table 1: Experimental and Calculated Toxicity Data for Dibutyl suberate

| Compound Name | Log P | Experimental pIGC50 (mol/L) | Calculated pIGC50 (using ω and Log P) | Calculated pIGC50 (using ELUMO and Log P) |

|---|---|---|---|---|

| Dibutyl suberate | 4.96 | 1.656 | 1.737 | 1.803 |

Source: Data extracted from a comparative study on quantum chemical descriptors. oup.com

The global electrophilicity index (ω) has proven to be a particularly powerful descriptor in QSTR models for toxicity. researchgate.netoup.comresearchgate.net This index, rooted in conceptual Density Functional Theory, quantifies the ability of a molecule to accept electrons. For aliphatic compounds like Dibutyl suberate, which can act as electron acceptors, electrophilicity is a crucial parameter for explaining their interaction mechanisms with biological macromolecules. researchgate.netresearchgate.netoup.com

Studies have shown that QSTR models with only a simple descriptor, like the number of atoms, can be significantly improved by introducing global electrophilicity as a second parameter. researchgate.netamac.md This approach creates more robust and accurate two-parameter models. researchgate.netresearchgate.net

Furthermore, to account for specific interaction sites within a molecule (local interactions), local electrophilicity and nucleophilicity indices are also considered. researchgate.netamac.md These local descriptors are important for understanding both charge-controlled (hard-hard) and frontier-controlled (soft-soft) interactions, leading to the development of robust three-parameter QSTR models. amac.md The use of global and local electrophilicities provides a more comprehensive understanding of the electronic factors driving toxicity. researchgate.net

Table 2: Calculated Electrophilicity and Related Parameters for Dibutyl suberate

| Compound Name | ELUMO (au) | EHOMO (au) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|

| Dibutyl suberate | 0.0185 | -0.2788 | 1.6556 |

Source: Data from studies on QSTR modeling of aliphatic compounds. researchgate.netoup.com

Conceptual Density Functional Theory (DFT) provides the theoretical foundation for calculating many of the quantum chemical descriptors used in modern QSAR and QSTR models. researchgate.netamac.mdresearchgate.net It allows for the definition and calculation of chemical concepts like electronegativity, chemical hardness, and electrophilicity from the electronic structure of a molecule. researchgate.netresearchgate.net

For Dibutyl suberate and related aliphatic compounds, DFT calculations have been employed to compute key parameters. oup.com Geometries of the molecules are optimized, and then properties such as HOMO and LUMO energies, which are central to calculating the electrophilicity index, are determined. oup.comresearchgate.net The B3LYP/6-31G(d) level of theory is a common computational method used for these calculations. oup.comresearchgate.net

The application of conceptual DFT makes it possible to move beyond empirical descriptors and base predictive models on fundamental electronic structure properties. amac.mdresearchgate.net This approach not only improves the accuracy of toxicity predictions but also provides insights into the underlying reaction mechanisms between the toxicant and biological targets. researchgate.net

Molecular Dynamics Simulations of Dibutyl Suberate in Polymer Systems

Specific research focusing on the molecular dynamics (MD) simulations of Dibutyl suberate within polymer systems was not identified in the reviewed literature. While MD simulations are a powerful tool for studying polymer-plasticizer interactions at an atomic level, and have been used for similar molecules like Dibutyl sebacate (B1225510) (DBS), dedicated studies for Dibutyl suberate were not found.

Modeling of Diffusion Coefficients in Various Matrices

The diffusion of Dibutyl suberate has been studied, particularly within plant cuticular waxes, which act as a transport barrier on leaf surfaces. Dibutyl suberate, as a lipophilic molecule, is used in studies to understand how such compounds permeate these waxy layers.

The mobility of molecules like Dibutyl suberate in these matrices is quantified by the diffusion coefficient (D). The diffusion process is often modeled as a negative exponential relationship between the diffusion coefficient and the molar volume (MV) of the diffusing molecule.

Sorption and partitioning behavior are also critical. The wax/water partition coefficient (Kww) measures the compound's solubility in the lipophilic wax relative to water. For Dibutyl suberate, these coefficients have been determined in the cuticular waxes of different plant species. This data is essential for modeling its transport and accumulation in environmental and agricultural contexts.

Table 3: Partition Coefficients of Dibutyl suberate in Plant Cuticular Waxes

| Compound Name | Matrix | Wax/Water Partition Coefficient (Kww) |

|---|---|---|

| Dibutyl suberate | Hordeum vulgare (Barley) Wax | 503 |

| Dibutyl suberate | Stephanotis floribunda Wax | 5319 |

Source: Data from a review on sorption and diffusion in cuticular waxes.

Q & A

Basic Research: Synthesis and Characterization

Q: What experimental protocols are recommended for synthesizing dibutyl suberate with high purity, and how can researchers optimize reaction conditions? A:

- Use esterification reactions between suberic acid and butanol, employing acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect ester bond formation .

- Optimize parameters (molar ratios, temperature, catalyst concentration) using design of experiments (DoE) frameworks like factorial designs to identify significant variables .

- Purify via fractional distillation or column chromatography, and confirm purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

Basic Research: Analytical Method Development

Q: How can researchers validate analytical methods for quantifying dibutyl suberate in complex matrices? A:

- Employ high-performance liquid chromatography (HPLC) with UV detection, optimizing mobile phase composition (e.g., acetonitrile/water gradients) for peak resolution .

- Validate methods per ICH Q2(R1) guidelines: assess linearity (R² ≥ 0.995), precision (%RSD < 2%), recovery (90–110%), and limit of detection (LOD) using signal-to-noise ratios .

- Cross-validate with LC-MS/MS for trace-level quantification in biological or environmental samples .

Advanced Research: Mechanistic Studies

Q: What strategies are effective for investigating the degradation pathways of dibutyl suberate under environmental conditions? A:

- Conduct accelerated stability testing under controlled humidity, temperature, and UV exposure. Monitor degradation products via LC-QTOF-MS to identify intermediates .

- Apply density functional theory (DFT) simulations to predict hydrolysis/oxidation mechanisms and compare with empirical data .

- Use isotope labeling (e.g., deuterated solvents) to trace reaction pathways in abiotic degradation studies .

Advanced Research: Addressing Data Contradictions

Q: How should researchers resolve contradictions in reported toxicity data for dibutyl suberate? A:

- Perform systematic meta-analysis of existing studies, evaluating experimental variables (e.g., cell lines, exposure durations, solvent carriers) that may explain discrepancies .

- Replicate key studies under standardized conditions (e.g., OECD Test Guidelines ) and apply statistical equivalence testing to assess reproducibility .

- Use sensitivity analysis in computational toxicology models (e.g., QSAR) to identify critical parameters affecting predictions .

Methodological Design: Computational Modeling

Q: What computational approaches are suitable for predicting dibutyl suberate’s physicochemical properties? A:

- Apply molecular dynamics (MD) simulations to estimate logP, solubility, and diffusion coefficients. Validate predictions against experimental data using Bland-Altman plots .

- Use COSMO-RS theory for solvent-solvent interaction analysis in extraction or purification workflows .

- Leverage open-source tools like RDKit or ChemAxon for batch property prediction to ensure transparency and reproducibility .

Methodological Design: Integrating Secondary Data

Q: How can researchers incorporate existing datasets on dibutyl suberate into novel studies while ensuring validity? A:

- Conduct systematic literature reviews using PRISMA frameworks to collate data on synthesis, toxicity, and applications. Annotate datasets with metadata (e.g., experimental conditions, measurement techniques) .

- Apply meta-regression to account for heterogeneity across studies, adjusting for covariates like temperature or catalyst type .

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) when curating datasets for public repositories (e.g., Zenodo, Figshare) .

Ethical and Safety Considerations

Q: What safety protocols are essential for handling dibutyl suberate in laboratory settings? A:

- Follow Globally Harmonized System (GHS) guidelines: use fume hoods for volatile reactions, wear nitrile gloves, and maintain material safety data sheets (MSDS) .

- Conduct risk assessments for chronic exposure scenarios, referencing occupational exposure limits (OELs) from agencies like OSHA or NIOSH .

- Disclose all safety measures in methodology sections to meet institutional review board (IRB) and journal ethical standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.